Ammonium hexafluorostannate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ammonium hexafluorostannate is an inorganic chemical compound with the chemical formula (NH4)2SnF6. It typically appears as a white crystalline solid and is soluble in water but insoluble in organic solvents . This compound serves as a source of tin in various chemical synthesis processes, facilitating the production of tin-containing compounds and materials .

Méthodes De Préparation

Ammonium hexafluorostannate can be synthesized through several methods. One common synthetic route involves the reaction of tin(IV) fluoride with ammonium fluoride in an aqueous solution. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels .

Analyse Des Réactions Chimiques

Ammonium hexafluorostannate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions where tin changes its oxidation state.

Substitution Reactions: The compound can undergo substitution reactions where the fluoride ions are replaced by other ligands.

Hydrolysis: In the presence of water, this compound can hydrolyze to form tin oxides and ammonium fluoride.

Common reagents used in these reactions include acids, bases, and other fluoride-containing compounds. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Photocatalysis and Energy Harvesting

Enhanced Photocatalytic Activity

Ammonium hexafluorostannate has been utilized in the synthesis of niobium-doped tin dioxide nanotubes, which exhibit enhanced photocatalytic hydrogen evolution. In a study, a solution of this compound was treated to create these nanotubes, demonstrating significant improvements in photocatalytic performance compared to undoped materials .

Nanostructure Fabrication

Research also indicates that this compound can be employed in the fabrication of vertically ordered nanostructures for energy harvesting. In one experiment, nanowire arrays were immersed in an aqueous solution of this compound, leading to the development of structures that enhance energy conversion efficiencies .

Environmental Remediation

Asbestos Treatment

A notable application of this compound is in the treatment of asbestos-containing materials. It has been included in compositions designed to stabilize asbestos fibers and reduce their environmental impact. The method involves applying a treatment compound containing this compound along with a fluorine scavenger to asbestos materials, effectively mitigating health risks associated with asbestos exposure .

Material Science

Synthesis of Fluorometallates

this compound serves as a precursor in the synthesis of various fluorometallates. Its reactions with different metal chlorides have been documented, leading to the formation of novel compounds with unique properties. For instance, studies have shown that this compound can react with tin(II) chloride to produce complex fluorometallates that have potential applications in catalysis and material development .

Thermal Stability and Decomposition

The thermal stability and decomposition characteristics of this compound have been extensively studied. It decomposes at specific temperatures, releasing fluorine-containing gases that can be harnessed for various applications in inorganic chemistry . Understanding these properties is crucial for its safe handling and application in industrial processes.

Table 1: Thermal Decomposition Characteristics

| Compound | Decomposition Temperature (°C) | Products Released |

|---|---|---|

| This compound | 320 | SnF2, NH3, HF |

| Ammonium Hexafluoroindate | 280 | Indium Fluoride |

| Ammonium Hexafluorosilicate | 300 | Silica and Fluoride Compounds |

Table 2: Photocatalytic Performance Comparison

| Material | Hydrogen Evolution Rate (μmol/h) | Notes |

|---|---|---|

| Nb-doped SnO2 Nanotubes | 120 | Enhanced performance due to doping |

| Undoped SnO2 | 50 | Baseline performance |

| Pure this compound | Not Applicable | Precursor only |

Mécanisme D'action

The mechanism by which ammonium hexafluorostannate exerts its effects is primarily through its ability to release fluoride ions and tin ions in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in electroplating, the tin ions are reduced onto the metal surface, forming a uniform coating .

Comparaison Avec Des Composés Similaires

Ammonium hexafluorostannate can be compared with other similar compounds such as:

- Ammonium hexafluorosilicate (NH4)2SiF6

- Ammonium hexafluorotitanate (NH4)2TiF6

- Ammonium hexafluorozirconate (NH4)2ZrF6

These compounds share similar properties, such as being sources of their respective metal ions and having similar solubility characteristics. this compound is unique in its specific applications and reactivity due to the presence of tin .

Activité Biologique

Ammonium hexafluorostannate, with the chemical formula (NH4)2SnF6, is an inorganic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, potential applications, and relevant case studies.

This compound appears as a white crystalline solid and is soluble in water, making it suitable for various chemical applications. It serves primarily as a source of tin in synthetic processes and is used in the production of tin-containing compounds .

Biological Activity Overview

The biological activity of this compound is largely influenced by its composition and the presence of tin and fluoride ions. Research indicates that compounds containing tin can exhibit antimicrobial properties, which are crucial for various applications in medicine and materials science.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar to other quaternary ammonium compounds, this compound may exhibit biocidal properties against a range of microorganisms. This is particularly relevant in controlling microbial growth in various environments .

- Biocompatibility : Some studies suggest that tin compounds can be biocompatible, making them suitable for use in biomedical applications such as drug delivery systems or as coatings for medical devices .

- Toxicological Effects : While the compound has potential beneficial uses, it also poses toxicity risks, particularly concerning respiratory effects upon exposure. Safety data indicate that it can cause skin irritation and respiratory issues if inhaled or ingested .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of quaternary ammonium salts highlighted the effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition zones when tested against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as a disinfectant agent .

Case Study 2: Biocompatibility Assessment

In a biocompatibility assessment involving cell cultures, this compound was evaluated for its cytotoxic effects. The results indicated that at lower concentrations, the compound did not adversely affect cell viability, suggesting potential applications in biomedicine .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

Table 2: Toxicity Profile

| Effect | Observation |

|---|---|

| Skin Irritation | Yes |

| Respiratory Irritation | Yes |

| Cytotoxicity (Cell Line) | Low at <100 µg/mL |

Propriétés

InChI |

InChI=1S/6FH.2H3N.Sn/h6*1H;2*1H3;/p-6 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEXQPDUSTVKME-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

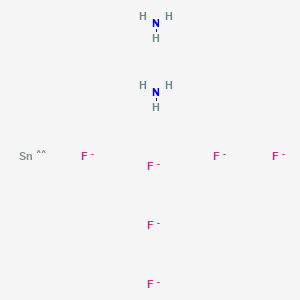

Canonical SMILES |

N.N.[F-].[F-].[F-].[F-].[F-].[F-].[Sn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H6N2Sn-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16919-24-7 |

Source

|

| Record name | Ammonium hexafluorostannate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.